Treprostinil palmitil
描述
曲前列地尔棕榈酸酯是曲前列地尔的 prodrug,曲前列地尔是一种前列环素血管扩张剂,广泛用于治疗肺动脉高压。 曲前列地尔棕榈酸酯旨在提供曲前列地尔在肺部的持续释放,这可能使每天一次的给药方案成为可能,并且与目前可用的曲前列地尔制剂相比,可以耐受的剂量明显更高 .
准备方法
曲前列地尔棕榈酸酯通过曲前列地尔与棕榈酸的酯化反应合成。合成路线包括曲前列地尔与棕榈酰氯在碱如吡啶或三乙胺存在下的反应。 反应通常在无水条件下进行,以防止酯键水解 .
工业生产方法涉及使用大型反应器和严格的质量控制措施,以确保最终产品的纯度和稳定性。 该过程包括通过重结晶或色谱法纯化等步骤,以及对杂质和降解产物进行严格测试 .
化学反应分析
曲前列地尔棕榈酸酯会经历各种化学反应,包括:
水解: 曲前列地尔棕榈酸酯中的酯键可在酸性或碱性条件下水解,释放曲前列地尔和棕榈酸。
氧化: 曲前列地尔棕榈酸酯会发生氧化反应,特别是在羟基处,导致形成氧化衍生物。
还原: 还原反应可以将曲前列地尔棕榈酸酯转化为相应的醇。
这些反应中常用的试剂包括酸、碱、氧化剂和还原剂。 这些反应形成的主要产物是曲前列地尔、棕榈酸和各种氧化或还原衍生物 .
科学研究应用
曲前列地尔棕榈酸酯有几个科学研究应用,包括:
化学: 曲前列地尔棕榈酸酯被用作模型化合物来研究酯化反应以及酯键在各种条件下的稳定性。
生物学: 在生物学研究中,曲前列地尔棕榈酸酯用于研究 prodrug 的药代动力学和药效学以及它们的持续释放特性。
医学: 曲前列地尔棕榈酸酯主要用于治疗肺动脉高压。它的持续释放特性使其成为研究长期药物递送系统的宝贵工具。
作用机制
曲前列地尔棕榈酸酯通过释放曲前列地尔发挥作用,曲前列地尔是一种强效的血管扩张剂。曲前列地尔作用于肺动脉和全身动脉血管床的前列环素受体,导致血管扩张和抑制血小板聚集。 这导致肺动脉压降低,全身氧气运输改善,心脏输出量增加 .
曲前列地尔的分子靶点包括前列环素受体(IP 受体)以及参与血管扩张和血小板抑制的通路。 曲前列地尔还影响环状腺苷单磷酸(cAMP)通路,导致血管平滑肌细胞松弛 .
相似化合物的比较
与其他类似化合物相比,曲前列地尔棕榈酸酯是独特的,因为它具有持续释放特性和更高的耐受剂量。类似化合物包括:
依前列醇: 一种合成的前列环素,半衰期短,需要持续输注。
依洛前列醇: 另一种用于治疗肺动脉高压的前列环素类似物,有吸入剂和静脉注射剂。
属性
IUPAC Name |
hexadecyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-19-26-43-39(42)30-44-38-23-20-21-31-27-35-32(28-36(31)38)29-37(41)34(35)25-24-33(40)22-18-6-4-2/h20-21,23,32-35,37,40-41H,3-19,22,24-30H2,1-2H3/t32-,33-,34+,35-,37+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKCXRVJBBLBSX-HDMCCQRMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1CC3CC(C(C3C2)CCC(CCCCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)COC1=CC=CC2=C1C[C@H]3C[C@H]([C@@H]([C@H]3C2)CC[C@H](CCCCC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706528-83-7 | |
Record name | Treprostinil palmitil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706528837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TREPROSTINIL PALMITIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJK87S89F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。